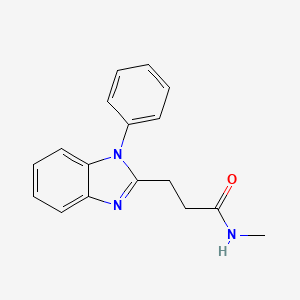
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide (MPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPB is a benzimidazole derivative, and its chemical structure is similar to other benzimidazole derivatives that have been used for medicinal purposes.
Wirkmechanismus
The mechanism of action of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including topoisomerase II and DNA polymerase. N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has also been reported to have antifungal and antibacterial properties. Additionally, N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been shown to have anti-inflammatory activity, which may contribute to its potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high yield under certain reaction conditions. Additionally, N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has not been extensively studied in vivo, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide. One potential direction is to further investigate its mechanism of action. Understanding the molecular targets of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide may help to identify its potential applications in the treatment of various diseases. Additionally, more studies are needed to investigate the in vivo efficacy and safety of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide. Finally, the development of more efficient synthesis methods for N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide may help to facilitate its use in future research studies.
Synthesemethoden
The synthesis of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide involves the reaction of 1-phenyl-2,3-diaminopropane with methyl 3-bromopropionate. This reaction results in the formation of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide. The synthesis of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been reported in several research studies, and the yield of the reaction varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been studied extensively for its potential applications in the field of medicine. It has been reported to have anticancer, antifungal, and antibacterial properties. N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have antifungal activity against several fungal strains, including Candida albicans. Additionally, N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has been shown to have antibacterial activity against several bacterial strains, including Staphylococcus aureus.
Eigenschaften
IUPAC Name |
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-18-17(21)12-11-16-19-14-9-5-6-10-15(14)20(16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIJDYHWFGHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC2=CC=CC=C2N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B7547394.png)
![N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)
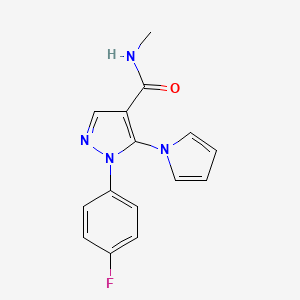
![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)
![N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547434.png)
![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)
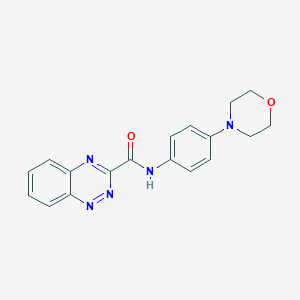
![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)
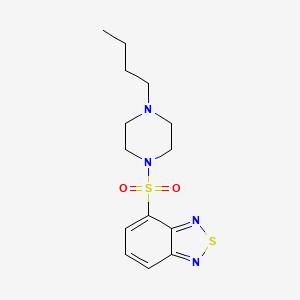
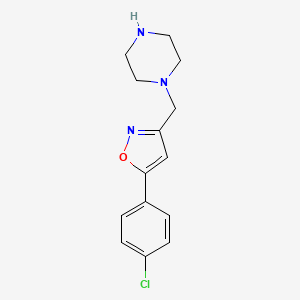
![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)